molecular formula C15H14O9 B196168 7-Hydroxycoumarin glucuronide CAS No. 66695-14-5

7-Hydroxycoumarin glucuronide

Cat. No. B196168
CAS RN: 66695-14-5
M. Wt: 338.27 g/mol
InChI Key: PRYLPCLGPXGILY-DKBOKBLXSA-N
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Description

7-Hydroxycoumarin glucuronide is a metabolite of 7-ethoxycoumarin and coumarin . It can be used as a standard for the analysis of 7-hydroxycoumarin metabolites . It is useful as a pharmacokinetic standard in in vitro metabolic studies .


Synthesis Analysis

A convenient synthesis of the important metabolite 7-hydroxycoumarin glucuronide is presented, including a first report of the β-imidate 11β, together with new preparations of the iodosugar 6 and α-imidate 11α . Stability data on 11α and 11β are also given, and the importance of carefully controlled hydrolysis in the last step of the preparation of 3 is emphasized .


Chemical Reactions Analysis

In CYP oxidation, a nonfluorescent coumarin is oxidized to corresponding fluorescent 7-hydroxycoumarin (panel A), which can be conjugated to a nonfluorescent glucuronide or sulfate by uridine diphosphate glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes, respectively (panel B) .

Scientific Research Applications

Metabolism and Inhibition Studies

7-Hydroxycoumarin glucuronide plays a significant role in the metabolism and inhibition studies of drugs. Van Midwoud et al. (2011) developed an on-line monitoring system for drug metabolism using 7-hydroxycoumarin as a substrate to observe metabolic responses and the inhibitory effects of other substances on its formation (Van Midwoud et al., 2011).

Transport Mediation

Wittgen et al. (2012) discovered that 7-Hydroxycoumarin glucuronide's transport is mediated by the efflux transporters MRP3 and MRP4, which play crucial roles in the excretion of this coumarin metabolite from liver and kidney (Wittgen et al., 2012).

Glucuronidation in Nonclinical Pharmacokinetics

Juvonen et al. (2019) studied the glucuronidation of 7-hydroxycoumarin derivatives in beagle dogs, providing insights into the metabolic pathways in animal models used for evaluating pharmacokinetics of new drug candidates (Juvonen et al., 2019).

Coupled Oxidative-Conjugative Metabolic Pathways

Fisher et al. (2002) investigated the oxidative-conjugative metabolism of 7-ethoxycoumarin, where metabolites like 7-HC glucuronide were identified, illuminating the metabolic pathways in human liver microsomes (Fisher et al., 2002).

Antibody-Based Approaches for Analysis

Egan et al. (2005) developed antibody-based methods for analyzing 7-Hydroxycoumarin and its glucuronide conjugate, providing novel approaches for the analysis of these metabolites (Egan et al., 2005).

Structural Modifications and Glucuronidation

Xia et al. (2015) explored the effects of structural modifications on the glucuronidation of 7-Hydroxycoumarin derivatives, offering guidance for future modifications to improve metabolic stability (Xia et al., 2015).

Anti-Tumor Actions

López-González et al. (2004) studied the anti-tumor actions of 7-Hydroxycoumarin in lung carcinoma cell lines, revealing its potential in inhibiting cell proliferation and inducing apoptosis (López-González et al., 2004).

Selective Estrogen Receptor Down-Regulators

Degorce et al. (2015) investigated 7-hydroxycoumarin as a potential selective estrogen receptor down-regulator, highlighting its therapeutic potential in cancer treatment (Degorce et al., 2015).

Development of Probe Substrates

Juvonen et al. (2018) developed selective, fluorescent substrates based on 7-hydroxycoumarin derivatives for studying UDP-glucuronosyltransferase 1A10, an enzyme crucial in drug metabolism (Juvonen et al., 2018).

Safety And Hazards

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYLPCLGPXGILY-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985266
Record name 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxycoumarin glucuronide

CAS RN

66695-14-5
Record name 7-Hydroxycoumarin glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66695-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycoumarin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxycoumarin glucuronide
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7-Hydroxycoumarin glucuronide
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7-Hydroxycoumarin glucuronide
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7-Hydroxycoumarin glucuronide
Reactant of Route 5
7-Hydroxycoumarin glucuronide
Reactant of Route 6
7-Hydroxycoumarin glucuronide

Citations

For This Compound
349
Citations
HGM Wittgen, JJMW van den Heuvel… - Drug Metabolism and …, 2012 - ASPET
Coumarin (1,2-benzopyrone) is a natural compound that has been used as a fragrance in the food and perfume industry and could have therapeutic usefulness in the treatment of …
Number of citations: 21 dmd.aspetjournals.org
S Sharifi, HC Michaelis, E Lotterer… - Journal of Liquid …, 1993 - Taylor & Francis
A selective and sensitive method for the determination of coumarin and its main metabolites 7-hydroxycoumarin, 7-hydroxycoumarin-glucuronide and 3-hydroxycoumarin in human …
Number of citations: 12 www.tandfonline.com
JG Conway, FC Kauffman, RG Thurman - Biochemical Journal, 1985 - portlandpress.com
… Subsequently, the formation of non-fluorescent 7hydroxycoumarin glucuronide was inhibited completely by perfusion with N2saturated perfusate containing 20mM-ethanol. The …
Number of citations: 14 portlandpress.com
DP Bogan, R O'Kennedy - … of Chromatography B: Biomedical Sciences and …, 1996 - Elsevier
… Separation was based on gradient elution of 7-hydroxycoumarin glucuronide, 7-… and 200 ng/ml for coumarin and 7-hydroxycoumarin glucuronide. The linear range was 0.5-100 I~g/ml …
Number of citations: 20 www.sciencedirect.com
L Luo, X Liu, X Jin, Y Liu, J Ma, S Zhang… - Biomedical …, 2022 - Wiley Online Library
… Our preliminary studies showed that 7-hydroxycoumarin (7-HC) and 7-hydroxycoumarin glucuronide (7-HCG) were the main metabolites of HP in rats. Structurally, apiosylskimmin has …
DP Bogan, CF Duffy, R O'Kennedy - Journal of Chromatography A, 1997 - Elsevier
… of the in vitro production of 7-hydroxycoumarin glucuronide and β-glucuronidase activity in … Separation of 7-hydroxycoumarin (7-HC) and 7-hydroxycoumarin glucuronide (7-HCG) by …
Number of citations: 9 www.sciencedirect.com
DP Bogan, RD Thornes, M Tegtmeier, EA Schafer… - Analyst, 1996 - pubs.rsc.org
… A method has been developed for the direct determination of 7-hydroxycoumarin (7HC) and 7-hydroxycoumaringlucuronide (7HCG) in urine without sample clean-up. Separation was …
Number of citations: 19 pubs.rsc.org
Q Wang, R Jia, C Ye, M Garcia, J Li… - In Vitro Cellular & …, 2005 - Springer
… Rate of 7-hydroxycoumarin-glucuronide and 7-hydroxycoumarinsulfate formation in fresh hepatoeytes, cryopreserved hepatocytes, and cryopreserved hepatocytes with exogenous …
Number of citations: 51 link.springer.com
AJ Killard, R O'Kennedy, DP Bogan - Journal of pharmaceutical and …, 1996 - Elsevier
… -hydroxycoumarin and subsequently to 7-hydroxycoumarin-glucuronide [5]. The majority of coumarin administered to humans is excreted in the 7-hydroxycoumaringlucuronide form [5]. …
Number of citations: 22 www.sciencedirect.com
CF Duffy, R O'Kennedy - Journal of pharmaceutical and biomedical …, 1998 - Elsevier
… a more easily analysed form (7-hydroxycoumarin-glucuronide deconjugation to 7-hydroxycoumarin … , 7-hydroxycoumarin-glucuronide (7-HCG) and 7-hydroxycoumarin-sulphate (7-HS). …
Number of citations: 14 www.sciencedirect.com

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